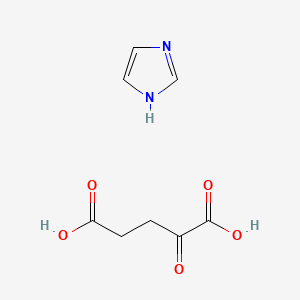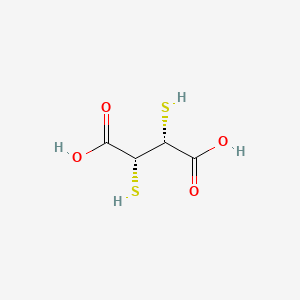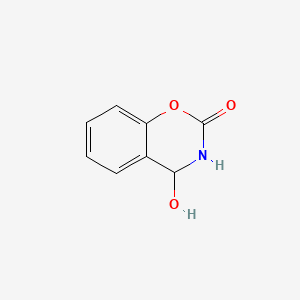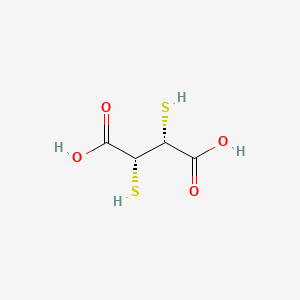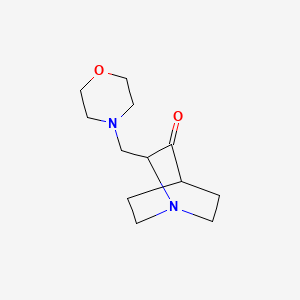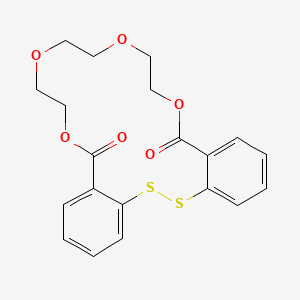
7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione involves several steps, typically starting with the preparation of the dibenzo core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetraoxadithiacyclooctadecine ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of complex ring systems. In biology, it may be investigated for its potential biological activity and interactions with biomolecules. In medicine, researchers explore its potential therapeutic applications, while in industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 7,8,10,11,13,14-Hexahydro-5H,16H-dibenzo(l,p)(1,4,7,10,14,15)tetraoxadithiacyclooctadecine-5,16-dione stands out due to its unique dibenzo structure and the presence of multiple oxygen and sulfur atoms. Similar compounds may include other dibenzo derivatives or compounds with similar ring systems. the specific arrangement of atoms in this compound gives it distinct chemical and physical properties, making it a valuable subject for research and industrial applications .
Eigenschaften
CAS-Nummer |
62615-95-6 |
|---|---|
Molekularformel |
C20H20O6S2 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
11,14,17,20-tetraoxa-2,3-dithiatricyclo[20.4.0.04,9]hexacosa-1(26),4,6,8,22,24-hexaene-10,21-dione |
InChI |
InChI=1S/C20H20O6S2/c21-19-15-5-1-3-7-17(15)27-28-18-8-4-2-6-16(18)20(22)26-14-12-24-10-9-23-11-13-25-19/h1-8H,9-14H2 |
InChI-Schlüssel |
SFOBSWFLXPNYPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


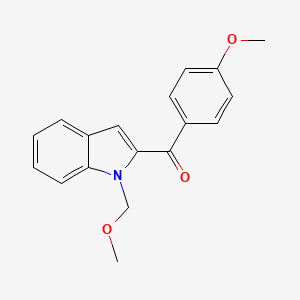

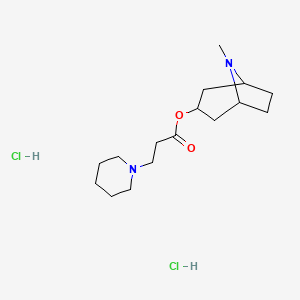
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

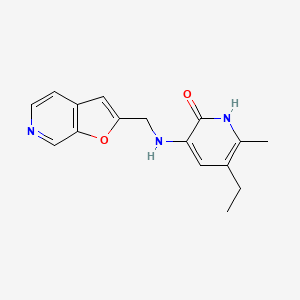
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
